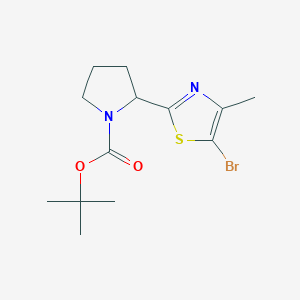![molecular formula C13H17ClN2O3 B1400203 N-(Piperidin-3-yl)benzo[d][1,3]dioxole-5-carboxamide hydrochloride CAS No. 1353951-66-2](/img/structure/B1400203.png)
N-(Piperidin-3-yl)benzo[d][1,3]dioxole-5-carboxamide hydrochloride
Descripción general
Descripción
“N-(Piperidin-3-yl)benzo[d][1,3]dioxole-5-carboxamide hydrochloride” is a chemical compound with the molecular formula C13H17ClN2O3 . It has gained significant interest in recent years due to its potential use in various scientific fields.
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of 1-benzo [1,3]dioxol-5-yl-indoles bearing 3- N -fused heteroaryl moieties have been synthesized via a Pd - catalyzed C-N cross - coupling .
Molecular Structure Analysis
The molecular structure of “N-(Piperidin-3-yl)benzo[d][1,3]dioxole-5-carboxamide hydrochloride” consists of a piperidine ring attached to a benzodioxole ring via a carboxamide group . The compound has a molecular weight of 284.74 g/mol.
Aplicaciones Científicas De Investigación
Virtual Screening and Pharmacokinetic Characterization
- Virtual screening targeting the urokinase receptor (uPAR) identified compounds related to N-(Piperidin-3-yl)benzo[d][1,3]dioxole-5-carboxamide hydrochloride. These compounds demonstrated potential in inhibiting breast cancer metastasis, angiogenesis, and cell growth, and showed leadlike properties and promising pharmacokinetic characteristics (Wang et al., 2011).
Development of Antipsychotic Agents
- Derivatives of N-(Piperidin-3-yl)benzo[d][1,3]dioxole-5-carboxamide hydrochloride were explored as potential antipsychotic agents. These derivatives showed promising in vitro binding to dopamine and serotonin receptors and demonstrated potent in vivo activities (Norman et al., 1996).
Molecular Interaction with CB1 Cannabinoid Receptor
- The molecular interaction of N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, a closely related compound, with the CB1 cannabinoid receptor was studied. This research provided insights into the binding interactions and potential antagonist activity of similar compounds (Shim et al., 2002).
Nonprostanoid IP Receptor Agonists
- Piperidine derivatives, including compounds similar to N-(Piperidin-3-yl)benzo[d][1,3]dioxole-5-carboxamide hydrochloride, were identified as potent nonprostanoid IP receptor agonists. These compounds showed strong platelet aggregation inhibition and selectivity for IP receptor, indicating potential therapeutic applications (Hayashi et al., 2016).
Inhibitors of Soluble Epoxide Hydrolase
- Piperidine-4-carboxamide derivatives were discovered as inhibitors of soluble epoxide hydrolase. These derivatives demonstrated significant potency and selectivity, making them useful for investigating various disease models (Thalji et al., 2013).
Propiedades
IUPAC Name |
N-piperidin-3-yl-1,3-benzodioxole-5-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3.ClH/c16-13(15-10-2-1-5-14-7-10)9-3-4-11-12(6-9)18-8-17-11;/h3-4,6,10,14H,1-2,5,7-8H2,(H,15,16);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPZFJAQZORIPPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)NC(=O)C2=CC3=C(C=C2)OCO3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(Piperidin-3-yl)benzo[d][1,3]dioxole-5-carboxamide hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![ethyl 4-[(E)-2-(dimethylamino)vinyl]-7-ethyl[1,2,4]triazolo[5,1-c][1,2,4]triazine-3-carboxylate](/img/structure/B1400131.png)







